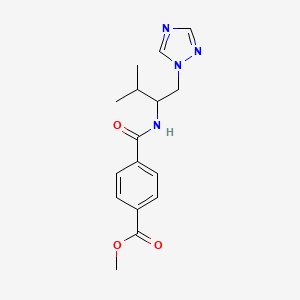![molecular formula C16H14N4O2 B2457625 2-{[(1H-インドール-3-イル)カルバモイル]アミノ}ベンゾアミド CAS No. 899753-43-6](/img/structure/B2457625.png)
2-{[(1H-インドール-3-イル)カルバモイル]アミノ}ベンゾアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
“2-(3-(1H-indol-3-yl)ureido)benzamide” is a chemical compound with the molecular formula C16H14N4O2 and a molecular weight of 294.314. It is a derivative of indole, a heterocyclic compound that is widely studied for its diverse biological activities .
Molecular Structure Analysis
The molecular structure of “2-(3-(1H-indol-3-yl)ureido)benzamide” is based on the indole scaffold, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that the presence of a carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This suggests that 2-{[(1H-indol-3-yl)carbamoyl]amino}benzamide may interact with its targets through hydrogen bonding, leading to inhibition of target activity.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It is known that indole derivatives have diverse biological activities , suggesting that this compound may have a wide range of effects at the molecular and cellular level.
実験室実験の利点と制限
One advantage of using 2-(3-(1H-indol-3-yl)ureido)benzamide in lab experiments is its selectivity for P2X7 receptors. This allows for more specific targeting of the receptor and reduces the potential for off-target effects. Additionally, 2-(3-(1H-indol-3-yl)ureido)benzamide has been shown to have good bioavailability and pharmacokinetic properties in animal models.
One limitation of using 2-(3-(1H-indol-3-yl)ureido)benzamide in lab experiments is its potential for species differences. P2X7 receptors have been shown to vary in their expression and function across different species, which may impact the efficacy of 2-(3-(1H-indol-3-yl)ureido)benzamide. Additionally, the use of 2-(3-(1H-indol-3-yl)ureido)benzamide in cell culture experiments may be limited by its solubility and stability.
将来の方向性
There are several future directions for research on 2-(3-(1H-indol-3-yl)ureido)benzamide. One area of interest is its potential therapeutic applications in other diseases, such as rheumatoid arthritis and cancer. Additionally, further studies are needed to better understand the mechanisms of action of 2-(3-(1H-indol-3-yl)ureido)benzamide and its effects on other cellular pathways. Finally, the development of more potent and selective P2X7 antagonists may lead to improved therapeutic options for a range of diseases.
合成法
The synthesis of 2-(3-(1H-indol-3-yl)ureido)benzamide involves a series of chemical reactions starting from 2-nitrobenzoic acid. The nitro group is reduced to an amine, which is then reacted with indole-3-carboxylic acid to form an amide. The resulting compound is then reacted with phosgene to form the urea derivative. The final step involves reacting the urea derivative with 4-aminobenzamide to form 2-(3-(1H-indol-3-yl)ureido)benzamide.
科学的研究の応用
抗菌活性
この化合物は、特に黄色ブドウ球菌およびメチシリン耐性黄色ブドウ球菌 (MRSA)に対して有望な抗菌活性を示しました 。この化合物は、S. aureus のバイオフィルム形成を阻害することが報告されています。
抗マイコバクテリア活性
この化合物は、結核菌に対して抗マイコバクテリア活性を示しました 。これは、薬剤耐性菌株M. tuberculosis の蔓延を考えると特に重要です。
抗真菌活性
この化合物は、真菌カンジダ・アルビカンスに対しても活性を示しました 。これは、C. albicansはヒトにおける真菌感染症の一般的な原因である ため重要です。
抗癌活性
この化合物は、様々な癌細胞株に対して顕著な抗増殖活性を示しました 。 合成された化合物のいくつかは、非腫瘍性起源のゆっくりと成長する線維芽細胞と比較して、急速に増殖するA549細胞の成長を優先的に抑制しました 。
抗炎症活性
動物モデルでは、この化合物は、炎症とパヌス形成(膝関節で)の減少、および関節炎ラットにおける炎症促進遺伝子発現/mRNAレベルの有意な低下に有望な効果を示しました 。
インドール誘導体の合成における役割
この化合物は、インドール誘導体の合成において重要な役割を果たしています。インドール誘導体は、選択されたアルカロイドに存在する一般的な部分構造です 。 これらのインドール誘導体は、様々な生物学的に重要な特性を持ち、細胞生物学において主要な役割を果たしています 。
β-カルボリンの合成における役割
この化合物は、新規な塩基促進融合β-カルボリン形成戦略で使用されてきました 。 これは、β-カルボリンが、幅広い生物学的活性を持つインドールアルカロイドのグループであるため重要です 。
分子ドッキング研究
合成された化合物は、マイコバクテリアおよびストレプトコッカス (p)ppGpp シンセターゼ構造をモデルとして使用して、長いRSH (RelA/SpoT ホモログ)タンパク質に結合する能力について、分子ドッキングによって評価されました 。 これは、これらの化合物が標的タンパク質とどのように相互作用するかを理解するのに役立ちます 。
Safety and Hazards
生化学分析
Biochemical Properties
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-{[(1H-indol-3-yl)carbamoyl]amino}benzamide may interact with a variety of enzymes, proteins, and other biomolecules, although specific interactions have not been reported.
Cellular Effects
Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound influences cell function in a variety of ways . This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives are known to be involved in a variety of metabolic pathways
特性
IUPAC Name |
2-(1H-indol-3-ylcarbamoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c17-15(21)11-6-2-4-8-13(11)19-16(22)20-14-9-18-12-7-3-1-5-10(12)14/h1-9,18H,(H2,17,21)(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNKKAFBWCCCLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
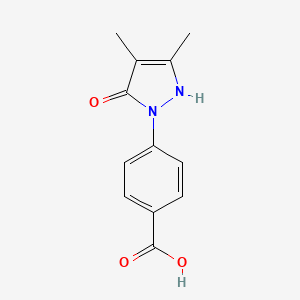
![[3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2457543.png)


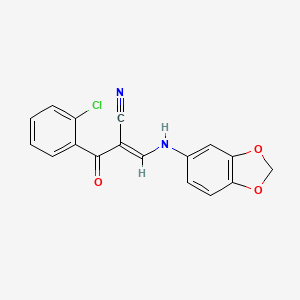
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,4-difluorophenyl)oxalamide](/img/structure/B2457551.png)
![N-(4-methoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2457552.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl benzo[c][1,2,5]thiadiazole-5-carboxylate](/img/structure/B2457556.png)
![1-benzyl-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2457557.png)
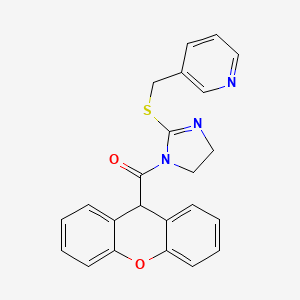
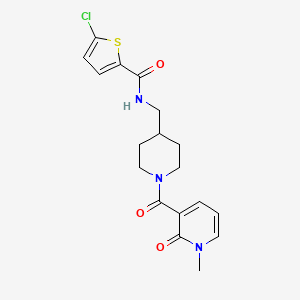
![N-[1-(2,4-dichlorobenzyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine](/img/structure/B2457561.png)
